N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
(3-fluoro-4-methylphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c1-10-3-4-11(7-13(10)16)14(21)20-8-12(9-20)19-15-17-5-2-6-18-15/h2-7,12H,8-9H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGQURNMNVDWHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzoyl Group: The 3-fluoro-4-methylbenzoyl group is introduced via acylation reactions using reagents such as benzoyl chloride derivatives.
Pyrimidine Ring Formation: The pyrimidine ring is constructed through condensation reactions involving suitable amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Biological Studies: It is used in biological assays to understand its interaction with various biomolecules and cellular pathways.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: It is explored for its utility in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis or inhibiting proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Estimated based on formula; †Including fumarate counterion.
Key Observations:
- Substituent Effects: The 3-fluoro-4-methylbenzoyl group in the target compound provides a balance of lipophilicity and electron-withdrawing properties, which may enhance blood-brain barrier penetration compared to sulfonyl or charged groups (e.g., dimethylamino in ).
- Synthetic Accessibility : The target compound’s benzoyl group likely requires acylation steps similar to those in , whereas sulfonylation (as in ) or alkylation (as in ) may involve different reagents (e.g., sulfonyl chlorides or reductive amination).
Challenges and Opportunities
- Optimization Gaps : Data on the target compound’s solubility, stability, and metabolic profile is lacking. Comparative studies with and could clarify the impact of benzoyl vs. sulfonyl groups on pharmacokinetics.
- Structural Diversity : Expanding modifications at the pyrimidine 4- or 5-positions (as in ) may yield analogs with improved potency or selectivity.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine?
- Methodological Answer : Synthesis requires precise control of reaction conditions:
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Temperature : Reactions often proceed at 60–100°C to balance reactivity and side-product formation.
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Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
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Catalysts : Palladium or copper catalysts may accelerate coupling reactions, particularly for azetidine ring formation .
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Intermediate Isolation : Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high-purity intermediates .
Table 1: Synthesis Optimization Parameters
Parameter Optimal Range Impact on Yield/Purity Temperature 60–100°C Prevents thermal degradation Solvent DMF/DMSO Enhances reagent solubility Catalyst Loading 5–10 mol% Balances cost and efficiency Reaction Time 12–48 hrs Ensures completion of multi-step reactions
Q. How is structural characterization of this compound validated in academic research?
- Methodological Answer : Multi-modal analytical techniques are employed:
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NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., fluoro and methyl groups on the benzoyl moiety) .
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HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) .
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Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight and fragmentation patterns .
Table 2: Analytical Techniques and Key Data
Technique Key Peaks/Data Purpose H NMR δ 8.2–8.5 ppm (pyrimidine protons) Confirms aromatic ring substitution HPLC Retention time = 6.8 min (method: C18, 70% MeOH) Purity assessment HRMS-ESI m/z 356.1421 [M+H] Molecular formula verification
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer : Initial screens focus on target engagement and cytotoxicity:
- Enzyme Inhibition Assays : Kinase or protease inhibition assays (IC determination) using fluorogenic substrates .
- Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Solubility Testing : Shake-flask method in PBS (pH 7.4) to guide formulation studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?
- Methodological Answer :
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Core Modifications : Introduce electron-withdrawing groups (e.g., nitro) to the pyrimidine ring to modulate binding affinity .
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Azetidine Ring Substitution : Replace the 3-fluoro-4-methylbenzoyl group with cyclopropyl or morpholine derivatives to assess steric/electronic effects .
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In Silico Docking : Use Schrödinger Suite or AutoDock to predict interactions with target proteins (e.g., EGFR or PARP) .
Table 3: SAR Design Strategies
Modification Hypothesis Assay for Validation Pyrimidine substitution Enhanced kinase inhibition IC in kinase panel Azetidine ring expansion Improved solubility LogP measurement
Q. What computational methods resolve contradictions in experimental vs. predicted reactivity?
- Methodological Answer :
- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) models reaction pathways to identify discrepancies in intermediates .
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions for challenging steps (e.g., azetidine acylation) .
- Kinetic Analysis : Use MATLAB or Python to model reaction rates and identify bottlenecks (e.g., competing side reactions) .
Q. How can researchers address reproducibility challenges in scaled-up synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor real-time reaction progress .
- DoE (Design of Experiments) : Use Minitab or JMP to optimize variables (e.g., catalyst loading, agitation rate) for robustness .
- Purification Protocols : Transition from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .
Data Contradiction Analysis
Q. How should conflicting data on biological activity be resolved?
- Methodological Answer :
- Dose-Response Curves : Replicate assays across multiple labs with standardized protocols (e.g., CLSI guidelines) .
- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to rule out non-specific interactions .
- Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify consensus trends .
Key Research Applications
- Medicinal Chemistry : Potential as a kinase inhibitor scaffold due to pyrimidine-azetidine pharmacophore .
- Chemical Biology : Probe for studying fluorine’s role in target binding (via F NMR) .
- Materials Science : Fluorinated aromatic systems may enable OLED or sensor applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
